

Application Notes & Protocols for Quantitative PCR of Toll-Regulated Antimicrobial Peptides

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Compound of Interest

Compound Name: Toll protein

Cat. No.: B1169174

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Introduction

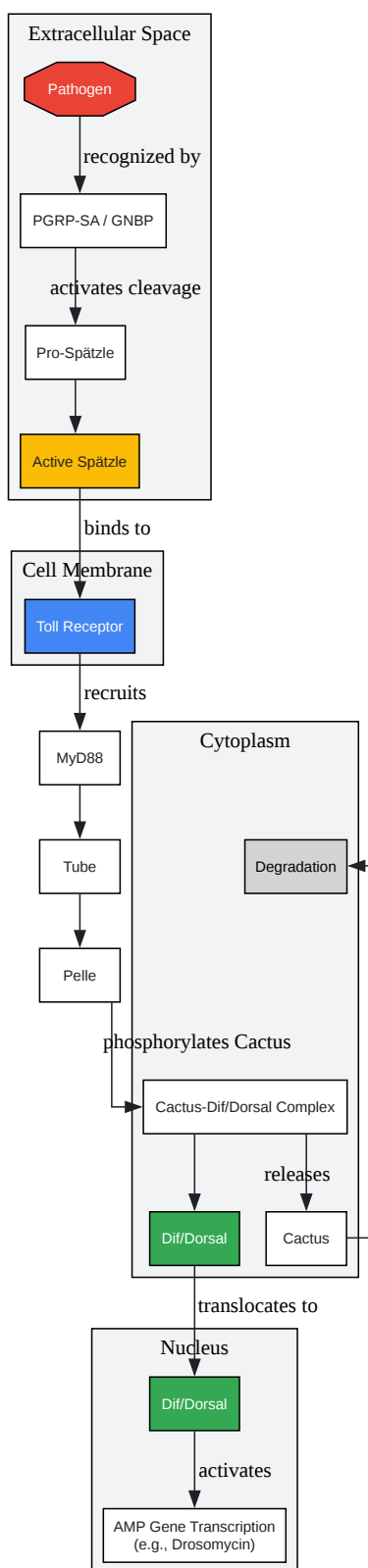
The innate immune system provides the first line of defense against invading pathogens. In many organisms, including insects and mammals, the Toll signaling pathway plays a crucial role in recognizing microbial invaders and orchestrating an effective immune response.^{[1][2]} A key output of this pathway is the rapid synthesis and secretion of antimicrobial peptides (AMPs), which are potent, broad-spectrum effector molecules that directly target and kill pathogens.^{[3][4]} The Toll pathway is primarily activated by fungi and Gram-positive bacteria.^{[1][2]}

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure the expression levels of target genes. It is an indispensable tool for researchers studying innate immunity, allowing for the precise quantification of AMP gene induction following an immune challenge.^[5] This document provides a detailed overview of the Toll signaling pathway, a comprehensive protocol for performing qPCR to measure Toll-regulated AMP expression, and representative data for analysis.

The Toll Signaling Pathway

The Toll signaling pathway is an evolutionarily conserved cascade that leads to the activation of NF- κ B-like transcription factors and the subsequent expression of immune-related genes, including those encoding AMPs.^[2] In *Drosophila*, the model organism for studying this pathway, recognition of fungal or Gram-positive bacterial cell wall components by pattern recognition receptors (PRPs) like PGRP-SA and GNBP1 initiates a proteolytic cascade that

cleaves the cytokine-like molecule Spätzle.^[2] The processed Spätzle then binds to the Toll receptor, triggering the recruitment of intracellular adapter proteins MyD88, Tube, and the kinase Pelle.^[2] This complex phosphorylates and degrades the inhibitor protein Cactus, releasing the transcription factors Dorsal and/or Dorsal-related immunity factor (Dif) to translocate into the nucleus and activate the transcription of target genes, such as Drosomycin and Metchnikowin.^{[2][6]}



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